(2R,4S)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride
CAS No.: 1843461-75-5
Cat. No.: VC5484118
Molecular Formula: C7H15ClN2O2
Molecular Weight: 194.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1843461-75-5 |
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Molecular Formula | C7H15ClN2O2 |
Molecular Weight | 194.66 |
IUPAC Name | (2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C7H14N2O2.ClH/c1-9(2)7(11)6-3-5(10)4-8-6;/h5-6,8,10H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1 |
Standard InChI Key | CRKPLPBTCGIFRP-RIHPBJNCSA-N |
SMILES | CN(C)C(=O)C1CC(CN1)O.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
(2R,4S)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide hydrochloride belongs to the pyrrolidine class of heterocyclic compounds, featuring a five-membered ring with four carbons and one nitrogen atom. The stereochemistry at the 2R and 4S positions introduces chirality, critical for potential enantioselective interactions in biological systems . The hydrochloride salt enhances solubility in polar solvents, a property leveraged in formulation studies of analogous compounds .
Table 1: Key Identifiers and Descriptors
Stereochemical Considerations
The 2R,4S configuration confers distinct three-dimensionality to the molecule. Computational models of analogous pyrrolidine derivatives demonstrate that such stereochemistry influences binding affinities to receptors like σ-1 or NMDA, which are implicated in neurological disorders . The hydroxyl group at C4 may participate in hydrogen bonding, while the dimethylcarboxamide at C2 introduces both hydrophilicity and steric bulk .
Synthesis and Manufacturing
Synthetic Routes
While explicit details for this compound are proprietary, patent literature on related pyrrolidines suggests a multi-step approach:
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Ring Formation: Cyclization of a linear precursor, such as a γ-amino alcohol, under acidic or catalytic conditions to form the pyrrolidine backbone .
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Functionalization: Introduction of the hydroxyl group via oxidation or epoxide opening, followed by carboxamide installation using dimethylamine and a carbonyl source .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability .
Optimization Challenges
Stereocontrol at the 2R and 4S positions necessitates chiral auxiliaries or asymmetric catalysis. Patent EP3995495A1 describes enantioselective hydrogenation using transition metal catalysts (e.g., Ru-BINAP complexes) to achieve >98% enantiomeric excess in similar systems . Purification often involves chromatography or recrystallization from ethanol/water mixtures .
Physicochemical Characterization
Spectroscopic Profiling
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NMR Spectroscopy:
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¹H NMR: Expected signals include a triplet for the hydroxyl proton (δ 4.8–5.2 ppm), a singlet for N-methyl groups (δ 2.8–3.1 ppm), and multiplet resonances for the pyrrolidine ring protons (δ 3.3–4.2 ppm) .
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¹³C NMR: Carboxamide carbonyl appears at δ 168–172 ppm; ring carbons resonate between δ 45–75 ppm .
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Mass Spectrometry: ESI-MS typically shows a [M+H]⁺ ion at m/z 195.1, with a chlorine isotope pattern confirming the hydrochloride .
Hypothetical Biological Applications
Medicinal Chemistry Prospects
The structural resemblance to known neuromodulators (e.g., preclamol) positions this compound as a candidate for:
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Dopamine Receptor Modulation: The pyrrolidine scaffold mimics endogenous ligands like prolintane, suggesting potential affinity for D2/D3 receptors .
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Enzyme Inhibition: The carboxamide group may act as a hydrogen bond acceptor, inhibiting proteases or kinases .
Precaution | Implementation |
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Personal Protective Equipment | Gloves, goggles, lab coat |
Ventilation | Fume hood for powder handling |
Storage | Airtight container, desiccated, 2–8°C |
Recent Research and Development
Innovations in Synthesis
Recent advances in flow chemistry enable continuous production of pyrrolidine derivatives, reducing reaction times from hours to minutes while maintaining stereopurity . Microwave-assisted synthesis, as described in EP3995495A1, achieves 85% yield in 15 minutes for analogous compounds .
Computational Modeling
Molecular dynamics simulations predict that the 2R,4S configuration optimizes binding to the SARS-CoV-2 main protease (Mpro) active site, with a computed ΔG of −9.2 kcal/mol . Experimental validation remains pending.
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